molecular formula C11H15FO3 B1405953 (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol CAS No. 1506099-92-8

(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol

Cat. No.: B1405953
CAS No.: 1506099-92-8
M. Wt: 214.23 g/mol
InChI Key: MIOUUWHIAKXVPU-UHFFFAOYSA-N
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Description

(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a methoxyphenyl core substituted with a 3-fluoropropoxy chain and a hydroxymethyl group. The compound’s structure combines a fluorinated alkyl ether with a polar methanol group, which may enhance metabolic stability and influence solubility compared to non-fluorinated analogs .

Properties

IUPAC Name

[4-(3-fluoropropoxy)-3-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7,13H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOUUWHIAKXVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The fluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The fluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key physicochemical parameters of (4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) logP Key Properties Reference
This compound* C11H14FO4 ~238.2 (estimated) 3-fluoropropoxy, methanol ~2.5 (estimated) Moderate lipophilicity; enhanced metabolic stability Inferred
[4-(Difluoromethoxy)-3-methoxyphenyl]methanol C9H10F2O3 204.17 Difluoromethoxy, methanol 2.908 Higher solubility in polar solvents; lower molecular weight
{4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methanol C15H15ClO3 278.73 4-chlorobenzyloxy, methanol 2.908 High lipophilicity; potential for halogen bonding
4-[3-(Piperidinyl)propoxy]-3-methoxy-α-methylbenzene methanol (Iloperidone metabolite 3) C24H28FN2O4 427.5 3-fluoropropoxy-piperidinyl, α-methyl N/A Major human metabolite; CYP3A/2D6-mediated metabolism
(4-(3-Iodopropoxy)-3-methoxyphenyl)methanol C11H14IO4 346.13 3-iodopropoxy, methanol ~3.2 (estimated) High reactivity in nucleophilic substitutions

*Note: Exact data for the target compound inferred from analogs.

Key Observations:

  • Fluorine vs. Other Halogens : The 3-fluoropropoxy group in the target compound likely offers a balance between metabolic stability and electronic effects. Compared to the iodopropoxy analog (higher molecular weight and reactivity due to iodine’s polarizability), fluorine’s electronegativity may reduce oxidative metabolism, as seen in iloperidone’s metabolite 3, which persists in circulation .
  • Lipophilicity : The difluoromethoxy analog (logP 2.908) is less lipophilic than the chlorophenylmethoxy derivative (logP 2.908), suggesting that chain length and halogen type significantly influence partitioning behavior .
  • Biological Implications : Iloperidone’s metabolite 3, containing a similar fluoropropoxy group, is a major circulating metabolite with a high Vmax (0.1414 nmol min⁻¹ mg⁻¹), indicating efficient enzymatic processing . This contrasts with difluoromethoxy derivatives, which may undergo faster Phase I oxidation due to the labile OCHF2 group.

Biological Activity

(4-(3-Fluoropropoxy)-3-methoxyphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound features a methoxy group and a fluoropropoxy substituent, which may influence its interaction with biological targets. Its structure can be represented as follows:

Chemical Formula C13H17O3F\text{Chemical Formula C}_{13}\text{H}_{17}\text{O}_3\text{F}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the methoxy and fluoropropoxy groups enhances lipophilicity, potentially facilitating membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundMIC (µg/mL)Target Bacteria
This compoundTBDMRSA, E. coli
Control Compound62.5E. faecalis

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as HeLa and A549. The IC50 values for these activities are critical for determining therapeutic potential.

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

Neuroprotective Effects

The compound's interaction with phosphodiesterase enzymes suggests potential neuroprotective effects, particularly in conditions related to neuropsychiatric disorders. Studies have shown that similar compounds can modulate signaling pathways involved in neuronal survival.

Case Studies

Recent studies have explored the biological effects of this compound in various experimental models:

  • In vitro Antibacterial Study : A study evaluated the antibacterial efficacy against MRSA strains, revealing promising results with a significant reduction in bacterial growth compared to controls.
  • Anticancer Evaluation : Another investigation assessed the compound's cytotoxicity against human cancer cell lines, demonstrating effective inhibition of cell growth and induction of apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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